
6-Methoxy-2-morpholin-4-ylquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2-morpholin-4-ylquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core substituted with a methoxy group at the 6-position, a morpholine ring at the 2-position, and a carbonitrile group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-morpholin-4-ylquinoline-3-carbonitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with various carbonyl compounds under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyquinoline intermediate using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Morpholine Substitution: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) on the quinoline core is replaced by morpholine.
Carbonitrile Formation: The carbonitrile group can be introduced via a cyanation reaction, typically using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
6-Methoxy-2-morpholin-4-ylquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions, often in the presence of a base or a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted quinoline derivatives.
科学研究应用
6-Methoxy-2-morpholin-4-ylquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 6-Methoxy-2-morpholin-4-ylquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the structure-activity relationship of the compound.
相似化合物的比较
Similar Compounds
6-Methoxyquinoline: Lacks the morpholine and carbonitrile groups, making it less versatile in terms of chemical reactivity and biological activity.
2-Morpholinylquinoline: Lacks the methoxy and carbonitrile groups, which may affect its solubility and binding properties.
3-Cyanoquinoline: Lacks the methoxy and morpholine groups, which may limit its applications in medicinal chemistry.
Uniqueness
6-Methoxy-2-morpholin-4-ylquinoline-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility, the morpholine ring provides a site for further functionalization, and the carbonitrile group allows for diverse chemical transformations.
属性
IUPAC Name |
6-methoxy-2-morpholin-4-ylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-19-13-2-3-14-11(9-13)8-12(10-16)15(17-14)18-4-6-20-7-5-18/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVDNMWWFXVANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![METHYL 7-(3-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2851377.png)
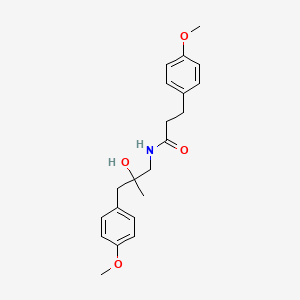
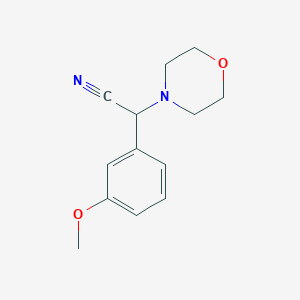
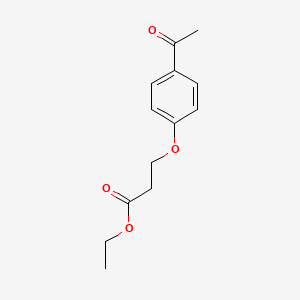
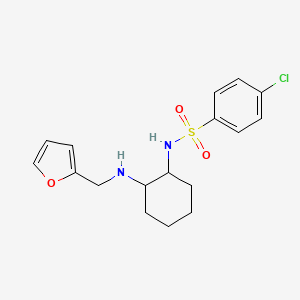
![2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid](/img/structure/B2851383.png)
![(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2851384.png)
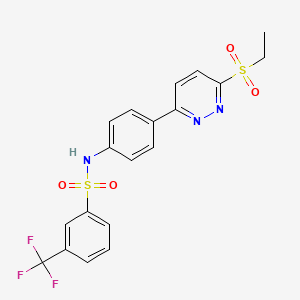

![4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine](/img/structure/B2851388.png)
![7-(4-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2851389.png)
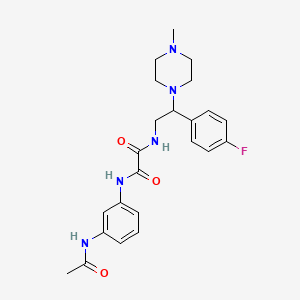
![Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2851393.png)
![(E)-4-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2851396.png)
